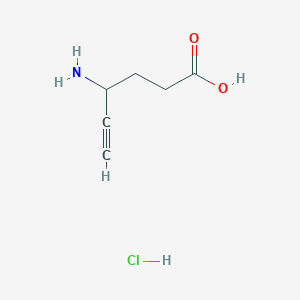
4-Aminohex-5-ynoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminohex-5-ynoic acid hydrochloride: is a synthetic organic compound that belongs to the class of gamma amino acids and derivatives. It is also known as gamma-acetylenic gamma-aminobutyric acid. This compound is characterized by the presence of an amino group attached to the gamma carbon atom and an alkyne group at the terminal position. It is primarily used as an irreversible inhibitor of gamma-aminobutyric acid transaminase, which increases the concentration of gamma-aminobutyric acid in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminohex-5-ynoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-oxo-2-pyrrolidine-acetonitrile.
Hydrogenation: The 5-oxo-2-pyrrolidine-acetonitrile is reacted with hydrogen and dimethylamine in the presence of a palladium catalyst to form N,N-dimethyl-2-pyrrolidine-acetamide.
Hydrolysis: The N,N-dimethyl-2-pyrrolidine-acetamide is then hydrolyzed to produce 4-Aminohex-5-ynoic acid.
Hydrochloride Formation: Finally, the 4-Aminohex-5-ynoic acid is treated with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminohex-5-ynoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a suitable solvent.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Aminohex-5-ynoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition.
Biology: Acts as an irreversible inhibitor of gamma-aminobutyric acid transaminase, leading to increased levels of gamma-aminobutyric acid in the brain. This property makes it useful in studying the gamma-aminobutyric acidergic system.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and tardive dyskinesia due to its ability to modulate gamma-aminobutyric acid levels.
Industry: Utilized in the synthesis of various gamma-aminobutyric acid derivatives and related compounds
Wirkmechanismus
The mechanism of action of 4-Aminohex-5-ynoic acid hydrochloride involves the irreversible inhibition of gamma-aminobutyric acid transaminase. This enzyme is responsible for the conversion of gamma-aminobutyric acid to L-glutamate. By inhibiting this enzyme, this compound increases the concentration of gamma-aminobutyric acid in the brain. Elevated levels of gamma-aminobutyric acid result in enhanced inhibitory neurotransmission, which can have anticonvulsant and neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Vigabatrin: Another irreversible inhibitor of gamma-aminobutyric acid transaminase used in the treatment of epilepsy.
Gabapentin: A gamma-aminobutyric acid analog used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and as an anticonvulsant.
Uniqueness: 4-Aminohex-5-ynoic acid hydrochloride is unique due to its alkyne group, which allows it to participate in click chemistry reactions. Additionally, its potent and irreversible inhibition of gamma-aminobutyric acid transaminase makes it a valuable tool in research focused on the gamma-aminobutyric acidergic system .
Eigenschaften
Molekularformel |
C6H10ClNO2 |
|---|---|
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
4-aminohex-5-ynoic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-5(7)3-4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H |
InChI-Schlüssel |
ZAVKUGNSMAPIEF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(CCC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


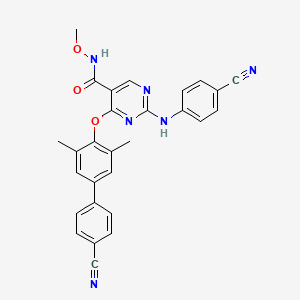
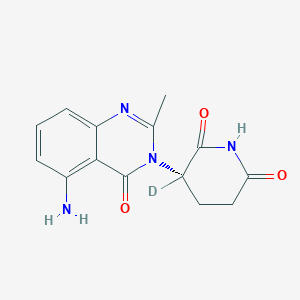
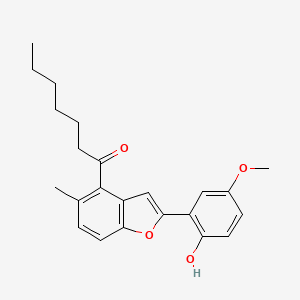
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
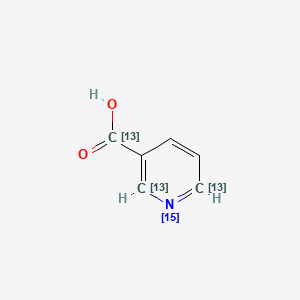


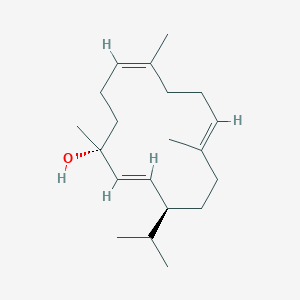
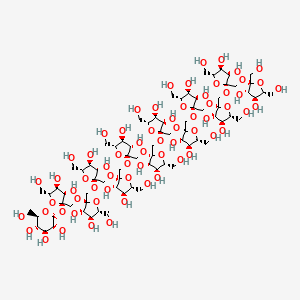
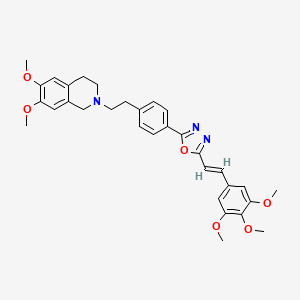
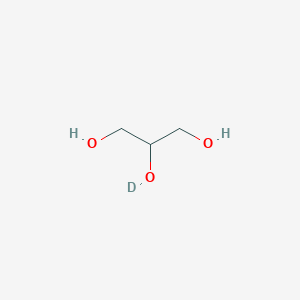
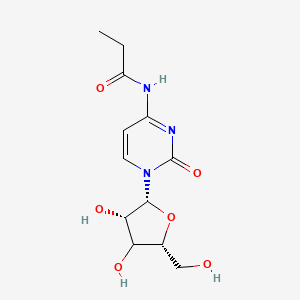
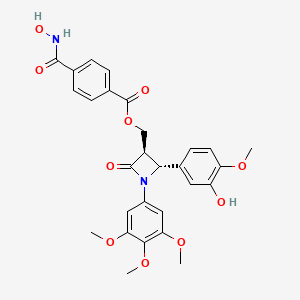
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide](/img/structure/B12394357.png)
